Lumiracoxib

Übersicht

Beschreibung

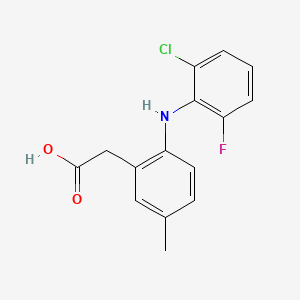

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a nonsteroidal anti-inflammatory drug (NSAID). It is structurally distinct from other COX-2 inhibitors, resembling diclofenac more closely. This compound is known for its high selectivity towards COX-2, making it effective in reducing inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lumiracoxib involves several steps, starting with the preparation of 2-chloro-6-fluoroaniline, which undergoes a series of reactions including nitration, reduction, and acylation to form the final product. The key steps include:

Nitration: 2-chloro-6-fluoroaniline is nitrated to form 2-chloro-6-fluoro-3-nitroaniline.

Reduction: The nitro group is reduced to an amino group, yielding 2-chloro-6-fluoro-3-aminoaniline.

Acylation: The amino compound is acylated with 2-bromo-5-methylbenzoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Lumiracoxib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 4’-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4’-hydroxy-5-carboxy-lumiracoxib.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which retain some degree of COX-2 selectivity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lumiracoxib exhibits a high degree of selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Its pharmacokinetic properties indicate rapid absorption and peak plasma levels occurring within 0.5 to 1 hour post-administration . The compound has demonstrated effective analgesic and anti-inflammatory properties comparable to those of diclofenac, a widely used NSAID, but with a significantly lower incidence of gastrointestinal complications .

Clinical Applications

1. Osteoarthritis Treatment

this compound has been extensively studied for its effectiveness in treating osteoarthritis (OA), particularly in knee OA. In a multicenter, randomized, double-blind study involving 1,702 patients, this compound at doses of 200 mg and 400 mg once daily showed significant improvements in pain intensity and functional status compared to placebo and celecoxib . The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores indicated substantial pain relief and improved global assessments of disease activity .

2. Rheumatoid Arthritis

While the primary focus has been on osteoarthritis, this compound is also being explored for its potential benefits in rheumatoid arthritis. Its anti-inflammatory properties make it a candidate for managing symptoms associated with this chronic condition .

3. Acute Pain Management

this compound has received approval for short-term management of acute pain following orthopedic or dental procedures. Its rapid onset of action makes it suitable for such applications .

Safety Profile

The gastrointestinal safety profile of this compound is one of its most significant advantages. In the TARGET study, this compound demonstrated a marked reduction in upper gastrointestinal ulcer complications compared to traditional NSAIDs like naproxen and ibuprofen. Notably, significant reductions in ulcer complications were observed as early as day 8 of treatment .

Preclinical Studies

Preclinical studies have shown that this compound effectively inhibits COX-2 activity while sparing COX-1, leading to reduced gastrointestinal toxicity. In animal models, this compound exhibited dose-dependent efficacy in reducing hyperalgesia and inflammation without causing gastric ulcers at therapeutic doses .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Case Study 1: A patient with moderate-to-severe knee osteoarthritis reported significant pain relief after switching from a non-selective NSAID to this compound, with improved mobility and reduced reliance on analgesics.

- Case Study 2: In a cohort of rheumatoid arthritis patients, this compound administration led to improved joint function and decreased inflammatory markers after six weeks of treatment.

Wirkmechanismus

Lumiracoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Unlike traditional NSAIDs, this compound does not inhibit COX-1 at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects. The inhibition of COX-2 leads to decreased production of pro-inflammatory prostaglandins, providing relief from pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Celecoxib: Another COX-2 selective inhibitor with a different chemical structure but similar therapeutic effects.

Etoricoxib: Known for its long half-life and high COX-2 selectivity.

Diclofenac: Although not a selective COX-2 inhibitor, it shares structural similarities with lumiracoxib

Comparison:

Selectivity: this compound has the highest COX-2 selectivity among the mentioned compounds.

Gastrointestinal Safety: this compound and celecoxib have a lower incidence of gastrointestinal side effects compared to diclofenac.

Pharmacokinetics: this compound has a shorter half-life compared to etoricoxib, which may influence dosing frequency

Biologische Aktivität

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Its unique chemical structure and mechanism of action distinguish it from other nonsteroidal anti-inflammatory drugs (NSAIDs). This article reviews the biological activity of this compound, focusing on its pharmacological effects, safety profile, and clinical implications based on diverse research findings.

This compound selectively inhibits COX-2 with a high degree of specificity. In preclinical studies, it demonstrated an IC50 value of 0.06 μM for COX-2 and no significant inhibition of COX-1 at concentrations up to 30 μM, resulting in a selectivity ratio of 515 . The compound binds to the active site of COX-2 through hydrogen bonds with catalytic residues, which is different from other COX-2 inhibitors like celecoxib that interact with hydrophobic pockets .

Pharmacological Effects

Anti-inflammatory and Analgesic Activity

This compound has been shown to effectively reduce pain and inflammation in various animal models. Its efficacy in treating hyperalgesia, edema, pyresis, and arthritis was comparable to diclofenac, a commonly used NSAID. The dose-dependent effects were significant, indicating that this compound can be an effective treatment option for inflammatory conditions .

Gastrointestinal Safety

One of the major advantages of this compound over traditional NSAIDs is its gastrointestinal (GI) safety profile. In clinical trials, this compound resulted in significantly fewer serious GI complications compared to non-selective NSAIDs such as ibuprofen and naproxen. For instance, the TARGET trial showed that this compound had a relative risk of 0.21 for serious GI events compared to naproxen or ibuprofen . This suggests that this compound may be a safer alternative for patients at risk for GI complications.

Efficacy in Osteoarthritis

This compound has been extensively studied in the context of osteoarthritis (OA). In randomized controlled trials, it was found to be as effective as both naproxen and ibuprofen in managing OA symptoms without increasing cardiovascular risks significantly. The TARGET study indicated no significant differences in cardiovascular events between this compound and other NSAIDs .

Cardiovascular Safety

The cardiovascular safety of this compound has been a point of interest due to concerns regarding COX-2 inhibitors. A meta-analysis of multiple studies revealed no significant differences in the incidence of myocardial infarction or stroke when comparing this compound to placebo or other NSAIDs . However, the small number of events reported suggests that further research is needed to fully understand its cardiovascular profile.

Summary of Key Research Findings

Case Studies

In clinical practice, case studies have illustrated the beneficial effects of this compound in managing chronic pain associated with osteoarthritis while minimizing gastrointestinal side effects. For example, patients who were switched from traditional NSAIDs to this compound reported improved pain control without experiencing ulcerative complications .

Eigenschaften

IUPAC Name |

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKQFYUPIUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049035 | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.49e-03 g/L | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of lumiracoxib is due to inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2). Lumiracoxib does not inhibit COX-1 at therapeutic concentrations. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

220991-20-8 | |

| Record name | Lumiracoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiracoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMIRACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91T9204HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lumiracoxib?

A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. [, , , ] It exerts its analgesic and anti-inflammatory effects by selectively blocking the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , ]

Q2: How does the selectivity of this compound for COX-2 compare to other COX-2 inhibitors?

A2: this compound exhibits a higher degree of selectivity for COX-2 compared to earlier COX-2 inhibitors such as celecoxib and rofecoxib. [, , , ] It is considered a second-generation COX-2 inhibitor due to this enhanced selectivity. [, ]

Q3: What are the downstream consequences of COX-2 inhibition by this compound?

A3: By inhibiting COX-2, this compound reduces the production of prostaglandins at the site of inflammation. [, ] This leads to a decrease in pain perception, swelling, and other inflammatory symptoms. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H13ClFNO3, and its molecular weight is 333.73 g/mol. [, ]

Q5: Does the structure of this compound differ from other COX-2 inhibitors?

A5: Yes, this compound is structurally distinct from other COX-2 inhibitors. [, , ] It possesses a carboxylic acid group, making it weakly acidic, which contrasts with other members of this drug class. [, , ]

Q6: How does the presence of a methyl group on the phenylacetic acid ring of this compound influence its activity?

A6: Studies involving this compound derivatives have shown that the methyl group on the phenylacetic acid ring is crucial for its selectivity towards COX-2. [] Removing or modifying this methyl group significantly impacts its COX-2 selectivity and overall potency. []

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] Despite its relatively short plasma elimination half-life of 3-6 hours, it exhibits a longer duration of action due to its distribution and retention in inflamed tissues for up to 24 hours. [, ]

Q8: How is this compound metabolized and excreted?

A8: this compound undergoes extensive metabolism primarily in the liver. [, ] It is primarily metabolized via oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring. [] Excretion occurs through both renal and fecal routes, with minimal amounts of unchanged drug detected in urine or feces. [, ]

Q9: Does this compound form reactive metabolites?

A9: Research indicates that this compound can be bioactivated to form reactive metabolites. [, , ] One proposed mechanism involves the formation of a quinone imine intermediate, which can be trapped by glutathione (GSH) and N-acetylcysteine (NAC). [, , ]

Q10: What conditions has this compound been investigated for in clinical trials?

A11: this compound has been studied for its efficacy in treating various pain conditions, including osteoarthritis, rheumatoid arthritis, acute pain (such as postoperative pain and dental pain), and primary dysmenorrhea. [, , , , , , , ]

Q11: How does the efficacy of this compound compare to other analgesics in clinical trials?

A12: Clinical trials have demonstrated that this compound is as effective as traditional NSAIDs like diclofenac, ibuprofen, and naproxen in relieving pain associated with osteoarthritis. [, , , , , , ] It also exhibits comparable efficacy to other COX-2 inhibitors such as celecoxib. [, , , ]

Q12: What are the main safety concerns associated with this compound?

A14: Although generally well-tolerated, this compound has been associated with rare but potentially serious liver toxicity. [, , , , ] This led to its withdrawal from the market in several countries. [, ] Careful consideration of potential benefits and risks is necessary when prescribing this compound.

Q13: Are there specific risk factors that may increase the likelihood of this compound-induced liver injury?

A15: While the exact mechanisms are not fully understood, factors such as age, sex, racial origin, and concomitant aspirin use have been identified as potential risk factors for ulcer complications in patients taking this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.